molecular formula C19H20N2O3S B5172742 propan-2-yl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate

propan-2-yl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate

Cat. No.: B5172742
M. Wt: 356.4 g/mol
InChI Key: BWEOCNCQEOWUCS-UHFFFAOYSA-N
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Description

Propan-2-yl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate is a complex organic compound with a unique structure that includes a thienopyrimidine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate typically involves multi-step organic reactions. The process often starts with the preparation of the thienopyrimidine core, followed by the introduction of the phenyl group and the esterification to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Propan-2-yl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in specific reactions.

Mechanism of Action

The mechanism of action of propan-2-yl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyrimidine derivatives, such as:

Uniqueness

Propan-2-yl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its thienopyrimidine core and phenyl group contribute to its potential as a versatile compound in various research applications.

Properties

IUPAC Name

propan-2-yl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-4-15(19(23)24-12(2)3)21-11-20-17-14(18(21)22)10-16(25-17)13-8-6-5-7-9-13/h5-12,15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEOCNCQEOWUCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC(C)C)N1C=NC2=C(C1=O)C=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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